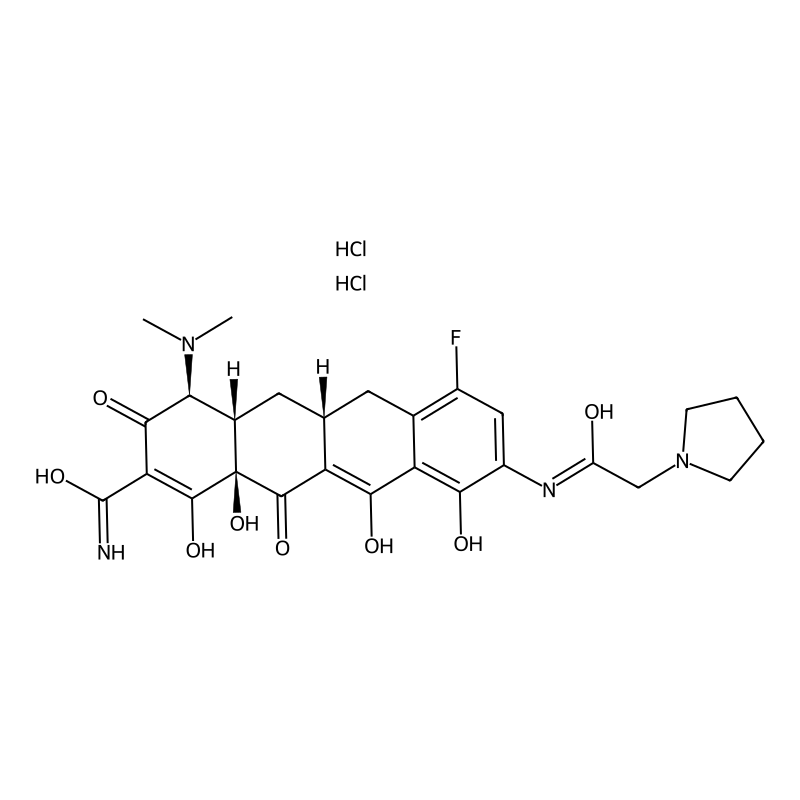

Eravacycline dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Eravacycline dihydrochloride is a fully synthetic fluorocycline antibiotic belonging to the tetracycline class. It is marketed under the brand name Xerava and was developed by Tetraphase Pharmaceuticals. This compound exhibits broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, including many strains resistant to other antibiotics such as cephalosporins and fluoroquinolones. It is primarily indicated for the treatment of complicated intra-abdominal infections in adults, having received FDA approval on August 27, 2018 .

The chemical structure of eravacycline dihydrochloride is characterized by its complex arrangement, which includes multiple hydroxyl groups and a fluorine atom, contributing to its unique pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 631.48 g/mol .

As with many antibiotics, eravacycline dihydrochloride can cause side effects, and research is ongoing to fully understand its safety profile []. Scientific studies suggest that eravacycline can inhibit the development of bones and teeth and may cause discoloration if administered during tooth development [].

Mechanism of Action

Eravacycline disrupts bacterial protein synthesis by binding to the ribosome and inhibiting the translation process. This action prevents bacteria from producing essential proteins required for their growth and survival. Unlike other tetracyclines, eravacycline exhibits a unique binding mode that allows it to overcome some resistance mechanisms employed by bacteria.

Antimicrobial Activity

Eravacycline demonstrates in vitro activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria. This includes strains resistant to other commonly used antibiotics such as cephalosporins, fluoroquinolones, and carbapenems.

Potential Applications in Research

Combating Multidrug-Resistant Bacteria

Eravacycline's efficacy against antibiotic-resistant pathogens makes it a valuable tool for researchers studying emerging infectious diseases and developing strategies to combat antimicrobial resistance.

Studying Bacterial Physiology and Resistance Mechanisms

The unique mode of action of eravacycline can be used to investigate bacterial protein synthesis and how bacteria develop resistance to antibiotics. This knowledge can inform the development of new therapeutic strategies.

Animal Infection Models

Eravacycline can be used in animal models of infectious diseases to evaluate its efficacy in treating various bacterial infections. This research can help assess the potential of eravacycline for clinical applications.

Eravacycline dihydrochloride functions primarily through its mechanism of action, which involves the inhibition of bacterial protein synthesis. This occurs when eravacycline binds to the 30S ribosomal subunit of bacteria, preventing the incorporation of amino acids into elongating peptide chains. This action is bacteriostatic against most gram-positive bacteria and exhibits bactericidal activity against certain strains of gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae .

The compound undergoes metabolic transformations primarily through cytochrome P450-mediated oxidation, specifically via CYP3A4 and flavin-containing monooxygenases (FMO). The metabolic byproducts are subsequently eliminated through urine and feces .

Eravacycline dihydrochloride demonstrates potent activity against a wide array of pathogens, including multidrug-resistant strains. Its effectiveness extends to clinically significant bacteria such as:

- Gram-positive bacteria: Staphylococcus aureus, Enterococcus faecalis

- Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae

- Anaerobic pathogens: Various species resistant to conventional treatments

The drug's ability to combat resistant strains positions it as a valuable option in the treatment of serious infections where traditional antibiotics may fail .

The synthesis of eravacycline dihydrochloride involves several key steps typical of fluorocycline antibiotic production. While specific proprietary methods may not be publicly disclosed, the general approach includes:

- Synthesis of the core tetracycline structure: Starting from readily available precursors in organic chemistry.

- Fluorination: Introduction of fluorine into the structure to enhance antibacterial activity.

- Formation of functional groups: Incorporation of amine and hydroxyl groups that contribute to its solubility and bioactivity.

- Salt formation: Conversion to dihydrochloride salt for improved stability and solubility in pharmaceutical formulations.

These steps reflect a combination of traditional organic synthesis techniques and modern methodologies tailored for antibiotic development .

Eravacycline dihydrochloride is primarily indicated for:

- Treatment of complicated intra-abdominal infections: It is administered intravenously for patients aged 18 years and older.

- Potential use in other resistant infections: Given its broad-spectrum activity, ongoing research explores its efficacy against various resistant bacterial infections beyond intra-abdominal scenarios.

The drug's unique profile allows it to be considered in cases where other antibiotics are ineffective due to resistance mechanisms .

Eravacycline dihydrochloride has been evaluated for potential drug interactions, particularly with agents that affect cytochrome P450 enzymes. Notably:

- Cytochrome P450 Inducers: Co-administration with strong CYP3A inducers may necessitate dosage adjustments due to altered metabolism.

- Adverse Reactions: Common side effects include nausea, vomiting, and infusion site reactions. Serious reactions like hypersensitivity have also been documented.

Understanding these interactions is crucial for optimizing therapeutic regimens involving eravacycline .

Several compounds share structural or functional similarities with eravacycline dihydrochloride:

| Compound Name | Class | Spectrum of Activity | Notable Features |

|---|---|---|---|

| Tetracycline | Tetracycline | Broad-spectrum | First-generation tetracycline |

| Doxycycline | Tetracycline | Broad-spectrum | Longer half-life; often used for respiratory infections |

| Minocycline | Tetracycline | Broad-spectrum | Better absorption; used for acne treatment |

| Tigecycline | Glycylcycline | Broad-spectrum; effective against resistant strains | Approved for complicated skin and intra-abdominal infections |

Eravacycline stands out due to its enhanced potency against multidrug-resistant organisms and its specific formulation as a fluorocycline antibiotic, making it particularly effective in treating complicated intra-abdominal infections where other antibiotics may fall short .

Synthetic Routes and Key Methodologies

Eravacycline dihydrochloride represents a significant achievement in fully synthetic tetracycline antibiotic development, with its chemical formula C₂₇H₃₃Cl₂FN₄O₈ and molecular weight of 631.5 g/mol [1] [2]. The synthetic approach to eravacycline employs a convergent strategy based on the Michael-Dieckmann cyclization methodology, originally pioneered by Professor Andrew Myers' laboratory at Harvard University [3]. This methodology represents a departure from traditional semisynthetic tetracycline modifications, enabling the construction of novel tetracycline derivatives with enhanced antibacterial properties [4].

The key transformation involves a tandem Michael addition followed by Dieckmann cyclization between a suitably substituted aromatic moiety and a cyclohexenone derivative [5]. This approach utilizes two critical intermediates: a tricyclic cyclohexenone with three chiral centers and a functionalized left-hand piece containing the requisite substituents for eravacycline [7]. The synthetic route demonstrates remarkable efficiency, achieving the construction of ring C in 94% yield on a molar scale [4] [7].

The overall synthetic strategy proceeds through four main steps utilizing well-defined custom-synthesized starting materials [23]. The process begins with the preparation of key intermediates, followed by the crucial Michael-Dieckmann reaction, subsequent deprotection sequences, and final acylation to introduce the pyrrolidinoacetamido side chain [3] [5]. This methodology has enabled the production of several kilograms of eravacycline, demonstrating its scalability for pharmaceutical development [4] [7].

Convergent vs Divergent Synthetic Strategies

The synthesis of eravacycline exemplifies the power of convergent synthetic strategies in complex molecule construction [8] [10]. The convergent approach employs Michael-Dieckmann cyclization between enone intermediates and fully built, protected left-hand pieces, allowing for efficient assembly of the tetracyclic core structure [8] [14]. This strategy contrasts with traditional divergent approaches and offers significant advantages in terms of synthetic efficiency and structural diversity [8].

Professor Myers' convergent platform demonstrates exceptional robustness across a range of different carbocyclic and heterocyclic D-ring precursors, proceeding reliably with high stereochemical control [13] [19]. The strategy enables the use of a single key intermediate to access a wide range of substituted tetracycline active pharmaceutical ingredients [11] [27]. Evidence suggests that Michael addition of benzylic anions derived from D-ring precursors to enones occurs rapidly at -78°C, while Claisen cyclization represents the rate-determining step, typically occurring upon warming to 0°C [13] [24].

Zhang and colleagues developed an alternative divergent route to eravacycline, featuring a convergent route employing Michael-Dieckmann cyclization between enone intermediates and fully built, protected left-hand pieces [8] [14]. This approach synthesizes the left-hand piece from readily available 4-fluoro-3-methylphenol in six steps, culminating in a palladium-catalyzed phenyl carboxylation [8] [10]. The divergent route achieved the cyclization product in 81% yield after purification [14] [24].

| Synthetic Route | Key Methodology | Yield (%) | Scale | Key Features |

|---|---|---|---|---|

| Myers Platform (Convergent) | Michael-Dieckmann cyclization | 94% (C-ring formation) | 1.085 mol | Robust platform for tetracycline synthesis |

| Zhang Divergent Route | Michael-Dieckmann with palladium carboxylation | 81% (cyclization product) | Laboratory scale | LHP from 4-fluoro-3-methylphenol |

| Tetraphase Process R&D | Optimized Michael-Dieckmann with scale-up considerations | 89% (final acylation step) | Kilogram scale | Process development with HF deprotection |

Michael-Dieckmann Cyclization in Core Structure Formation

The Michael-Dieckmann cyclization represents the cornerstone transformation in eravacycline synthesis, enabling the construction of the critical C-ring within the tetracyclic framework [3] [4] [7]. This transformation involves the sequential Michael addition of a benzylic anion to an α,β-unsaturated ketone, followed by intramolecular Dieckmann cyclization to form the characteristic tetracycline skeleton [4] [5] [13].

The optimized reaction conditions employ lithium diisopropylamide (1.13 equivalents) in combination with triethylamine hydrochloride (0.005 equivalents) in tetrahydrofuran at -70°C [4] [7]. The procedure involves initial treatment for 82 minutes, followed by addition of the cyclohexenone (1.0 equivalent) and continued stirring at -70°C for 52 minutes [4] [7]. Subsequently, lithium bis(trimethylsilyl)amide (0.92 equivalents) is added, and the reaction mixture is warmed from -70°C to -10°C to complete the cyclization [4] [7].

The stereochemical outcome of the Michael-Dieckmann cyclization demonstrates exceptional selectivity, with the reaction proceeding with high diastereoselectivity (greater than 96%) to establish the correct configuration at multiple stereocenters [13] [19] [24]. The mechanism involves rapid Michael addition at low temperature, followed by rate-determining Claisen cyclization upon warming [13] [24]. This transformation successfully constructs the pentacyclic intermediate in 94% yield on a 1.085 mol scale, demonstrating both efficiency and scalability [4] [7].

| Parameter | Optimal Conditions | Critical Factors |

|---|---|---|

| Temperature (Initial) | -78°C | Prevents side reactions |

| Temperature (Cyclization) | -70°C to -10°C (warming) | Enables Dieckmann cyclization |

| Base System | LDA (1.13 equiv) + LiHMDS (0.92 equiv) | Sequential deprotonation strategy |

| Solvent | THF | Solubility and reaction medium |

| Reaction Time | 82 min + 52 min + warming | Controlled addition sequence |

| Stereochemical Control | High diastereoselectivity (>96%) | C6 stereochemistry control |

Construction of Left-Hand Piece (LHP) Intermediates

The synthetic sequence commences with methylation using lithium diisopropylamide and methyl iodide to introduce the required methyl substituent [3]. Subsequent nitration provides the precursor for amino functionality installation, followed by benzyl protection of the phenolic hydroxyl group [3]. The nitro group undergoes reduction using sodium bisulfite to generate the corresponding aniline, which is then converted to the dibenzylamine through treatment with benzyl bromide [3].

The preparation of dibenzyl amine-protected coupling partner proceeds through treatment of the starting phenol with lithium diisopropylamide followed by quenching with methyl iodide [3]. Formation of the acid chloride followed by reaction with phenol provides the corresponding ester, facilitating subsequent methyl ether cleavage with boron tribromide to afford the required phenol [3]. Nitration and protection as a benzyl ether yields the nitroarene, which undergoes reduction to provide the aniline intermediate [3]. Final reaction with benzyl bromide produces the dibenzylamine-protected coupling partner in 80% yield [3].

| Step | Starting Material/Intermediate | Transformation | Key Reagents |

|---|---|---|---|

| 1 | 4-Fluoro-3-methylphenol | Methylation with MeI/LDA | LDA, MeI |

| 2 | Methylated derivative | Nitration | Nitrating mixture |

| 3 | Nitrated intermediate | Benzyl protection | BnBr, base |

| 4 | Benzyl protected phenol | Nitro reduction | Na₂S₂O₄ |

| 5 | Reduced aniline | N-Dibenzylation | BnBr (2 equiv) |

| 6 | Dibenzylamine product | Palladium carboxylation | Pd catalyst, CO₂ |

Palladium-Catalyzed Phenyl Carboxylation Techniques

The final step in left-hand piece construction employs palladium-catalyzed phenyl carboxylation to install the requisite carboxylic acid functionality essential for the subsequent Michael-Dieckmann cyclization [8] [10] [14]. This transformation represents a critical advancement in the divergent route to eravacycline, enabling efficient introduction of the carboxyl group through direct carbonylation methodology [8] [14].

The palladium-catalyzed carboxylation technique utilizes carbon dioxide as the carbonyl source, representing an environmentally benign approach to carboxylic acid formation [16]. The reaction employs specialized palladium catalysts capable of facilitating the insertion of carbon dioxide into carbon-palladium bonds formed through oxidative addition to aryl halides or pseudo-halides [16]. This methodology demonstrates particular utility in the construction of substituted benzoic acid derivatives required for tetracycline synthesis [8] [14].

The implementation of palladium-catalyzed carboxylation in eravacycline synthesis represents a significant advancement over traditional carbonylation methods [8] [14]. The technique enables the direct conversion of appropriately functionalized aryl intermediates to the corresponding carboxylic acids under relatively mild conditions [16]. This approach circumvents the need for harsh carbonylation conditions or toxic carbon monoxide, while providing excellent functional group compatibility essential for complex molecule synthesis [16].

The success of palladium-catalyzed carboxylation in the eravacycline synthesis demonstrates the power of modern organometallic chemistry in pharmaceutical intermediate preparation [8] [14]. The methodology enables efficient access to the required left-hand piece intermediates while maintaining the integrity of sensitive functional groups present in the molecular framework [8] [14]. This advancement facilitates the practical implementation of the divergent synthetic route on preparative scales [8] [14].

Challenges in Stereochemical Control and Functional Group Protection

The synthesis of eravacycline presents significant challenges in stereochemical control, particularly in establishing the correct configuration at multiple contiguous asymmetric centers within the tetracyclic framework [17] [19] [21]. The tetracycline skeleton contains up to five contiguous asymmetric centers, requiring precise stereochemical control throughout the synthetic sequence [17]. The Michael-Dieckmann cyclization must proceed with high diastereoselectivity to establish the critical C6 stereocenter, while avoiding epimerization at existing stereocenters [13] [19] [24].

Functional group protection strategies play a crucial role in eravacycline synthesis, requiring careful selection of protecting groups compatible with the various transformation conditions [23] [24] [27]. The synthesis employs tert-butyldimethylsilyl groups for hydroxyl protection, benzyl ethers for phenolic protection, and dibenzylamine for amino protection [3] [4] [24]. The isoxazole ring serves as a masked precursor for the amino functionality, requiring reductive ring opening under carefully controlled conditions [3] [8] [14].

The deprotection sequence presents particular challenges, requiring selective removal of multiple protecting groups while maintaining the integrity of the tetracycline core [23] [24] [27]. The tert-butyldimethylsilyl protecting groups undergo cleavage using 48% hydrofluoric acid in acetonitrile at room temperature for 15 hours [4] [7] [27]. Despite the challenges associated with hydrofluoric acid use in manufacturing, this reagent provides superior results compared to alternative deprotection methods [27].

| Protecting Group | Protected Site | Removal Conditions | Yield (%) |

|---|---|---|---|

| tert-Butyldimethylsilyl (TBS) | Hydroxyl groups | 48% HF in MeCN, r.t., 15h | Not specified |

| Benzyl (Bn) | Phenolic hydroxyl | H₂/Pd-C, MeOH-H₂O | 89% (from protected precursor) |

| Dibenzylamine (Bn₂N) | Amino functionality | H₂/Pd-C, hydrogenolysis | 89% (global deprotection) |

| tert-Butoxycarbonyl (Boc) | Carboxylic acid | HF treatment | Not specified |

| Isoxazole ring | Masked amine precursor | Reductive ring opening (H₂/Pd-C) | 89% (ring opening) |

Eravacycline dihydrochloride has been extensively characterized using advanced analytical techniques that provide crucial insights into its three-dimensional structure and molecular conformation. X-ray crystallography studies have revealed detailed information about the compound's solid-state structure, while nuclear magnetic resonance spectroscopy has confirmed its molecular identity and stereochemical configuration [1] [2] [3].

The crystalline forms of eravacycline dihydrochloride have been characterized through powder X-ray diffraction, which demonstrates well-defined diffraction patterns indicative of crystalline material [4] [5]. Multiple crystalline forms have been identified, with specific X-ray powder diffraction peaks observed at characteristic 2θ angles, including peaks at 7.22°, 7.80°, and 10.41° [5]. These crystallographic data provide essential information for pharmaceutical formulation development and quality control.

Nuclear magnetic resonance analysis consistently confirms structural identity, with proton nuclear magnetic resonance spectra showing conformity to the expected molecular structure [1] [2] [3]. The nuclear magnetic resonance characterization encompasses both proton and fluorine nuclear magnetic resonance spectroscopy, which is particularly important given the presence of the fluorine substituent at the C7 position [2]. The fluorine nuclear magnetic resonance data provides additional confirmation of the structural integrity and stereochemical configuration of the compound.

High-resolution analytical techniques have been employed to fully characterize the compound's structure. Transmission electron microscopy studies have provided complementary structural information, particularly when investigating the compound's interaction with other molecular systems [6]. These comprehensive analytical approaches ensure complete structural verification and support pharmaceutical development processes.

Substituent Effects on Tetracycline Core Modifications

The tetracycline core of eravacycline dihydrochloride has undergone specific structural modifications that significantly impact its antimicrobial properties and resistance profile. The compound maintains the fundamental tetracyclic core scaffold characteristic of tetracycline antibiotics while incorporating two critical substitutions that distinguish it from naturally occurring and semisynthetic tetracyclines [7] [8] [9].

The structural framework consists of the classic tetracyclic naphthacene ring system, designated as rings A, B, C, and D, which forms the backbone of all tetracycline-class antibiotics [7] [10]. This core structure is essential for the compound's mechanism of action, enabling binding to the bacterial ribosomal 30S subunit and subsequent inhibition of protein synthesis [11] [7]. The preservation of this core ensures retention of the fundamental antimicrobial mechanism while allowing for enhanced activity through strategic modifications.

The dimethylamino group at the C4 position, a characteristic feature of tetracycline antibiotics, is retained in eravacycline dihydrochloride [12] [13]. This amino group is vital for antibiotic activity and represents a conserved structural element across the tetracycline class [14]. The maintenance of this functional group ensures preservation of the essential pharmacophoric elements required for antimicrobial efficacy.

Multiple hydroxyl groups distributed across the tetracyclic core contribute to the compound's hydrogen bonding capacity and overall molecular stability [15] [16]. These hydroxyl functionalities are positioned at C3, C10, C12, and C12a, creating an extensive network of potential hydrogen bonding interactions that influence both molecular conformation and solvent interactions [17] [18].

Fluorine and Pyrrolidineacetamide Group Interactions

The fluorine substitution at the C7 position represents one of the most significant structural modifications in eravacycline dihydrochloride, contributing substantially to its enhanced antimicrobial profile and resistance-overcoming capabilities [7] [10] [9]. This fluorine atom introduces unique electronic and steric effects that modify the compound's interaction profile with bacterial resistance mechanisms.

The fluorine atom at C7 provides additional hydrogen bonding opportunities through its electronegative character, creating strong local hydrogen bonding interactions with various molecular targets [6]. These fluorine-mediated interactions contribute to enhanced binding affinity to the bacterial ribosome while simultaneously reducing susceptibility to certain tetracycline-specific resistance mechanisms [11] [7]. The incorporation of fluorine at this position is unprecedented among naturally occurring tetracyclines and represents a key innovation in synthetic tetracycline design.

The pyrrolidinoacetamide group at the C9 position constitutes the second major structural modification, replacing the traditional substituents found in earlier tetracycline generations [7] [10] [19]. This bulky, lipophilic side chain significantly enhances the compound's antimicrobial activity and contributes to its ability to overcome common tetracycline resistance mechanisms [8] [9]. The pyrrolidine ring system introduces conformational flexibility while maintaining optimal positioning for target interactions.

The pyrrolidinoacetamide substitution creates favorable electronic interactions that enhance ribosomal binding affinity [7]. The amide linkage provides additional hydrogen bonding capacity, while the pyrrolidine ring contributes hydrophobic interactions that stabilize the drug-target complex [6]. These combined effects result in a fourfold increase in ribosomal binding affinity compared to traditional tetracyclines, demonstrating the effectiveness of this structural modification [7].

The spatial arrangement of both the fluorine atom and pyrrolidinoacetamide group creates a unique three-dimensional pharmacophore that distinguishes eravacycline from other tetracycline antibiotics [20] [9]. This distinctive substitution pattern enables the compound to maintain activity against bacterial strains expressing tetracycline-specific efflux pumps and ribosomal protection proteins, mechanisms that typically confer resistance to earlier generation tetracyclines [7] [11].

Stereochemical Configuration and Chiral Centers

Eravacycline dihydrochloride possesses a precisely defined stereochemical configuration with four chiral centers that are critical for its antimicrobial activity and pharmacological properties [15] [21] [18]. The absolute stereochemistry is designated as (4S,4aS,5aR,12aS), indicating the specific spatial arrangement of substituents around each chiral carbon atom [16] [22] [18].

The stereochemical configuration at the C4 position, designated as S, is particularly crucial as this center bears the dimethylamino group essential for tetracycline activity [15] [13]. The S configuration at this position ensures optimal positioning of the amino functionality for interaction with the bacterial ribosome. Similarly, the C4a position maintains an S configuration, contributing to the overall three-dimensional shape required for target recognition [18] [21].

The C5a chiral center exhibits an R configuration, which differs from the S configurations at adjacent centers and creates a specific geometric arrangement that influences the compound's binding properties [15] [22]. This stereochemical diversity across the chiral centers generates a complex three-dimensional structure that is optimized for antimicrobial activity while minimizing potential side effects associated with incorrect stereoisomers.

The C12a position, with its S configuration, completes the stereochemical framework and contributes to the overall molecular conformation [18] [16]. The precise arrangement of all four chiral centers creates a rigid, predefined three-dimensional structure that is essential for optimal biological activity. Any deviation from this specific stereochemical pattern would likely result in reduced antimicrobial efficacy or altered pharmacological properties.

Optical activity measurements confirm the stereochemical integrity of the compound, with a specific rotation of -173.0° (c = 0.1, Methanol) providing a quantitative measure of the compound's chirality [2]. This optical rotation value serves as an important quality control parameter and confirms the maintenance of stereochemical purity throughout manufacturing and storage processes.

Hydrogen Bonding and Solvation Patterns

The hydrogen bonding network in eravacycline dihydrochloride is complex and multifaceted, involving both intramolecular and intermolecular interactions that significantly influence the compound's physicochemical properties and biological activity [6] [23] [7]. The extensive array of hydrogen bond donors and acceptors creates a sophisticated interaction profile that affects solubility, stability, and target binding characteristics.

Intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular conformation and maintaining the optimal three-dimensional structure required for antimicrobial activity [23] [24]. The multiple hydroxyl groups positioned throughout the tetracyclic core can form internal hydrogen bonds that rigidify the molecular framework and prevent conformational flexibility that might compromise biological activity [6]. These intramolecular interactions are particularly important in maintaining the precise spatial arrangement of pharmacophoric elements.

The solvation patterns of eravacycline dihydrochloride demonstrate distinct behavior in different solvent systems, reflecting the compound's amphiphilic character [25] [26] [27]. Water solubility is moderate at 45.0 mg/mL (71.3 mM), indicating favorable hydrogen bonding interactions with water molecules [25] [17]. The polar hydroxyl groups and the ionic nature of the dihydrochloride salt form contribute to aqueous solubility through extensive hydrogen bonding networks with water molecules.

Enhanced solubility in dimethyl sulfoxide, reaching 135.0 mg/mL (213.8 mM), demonstrates the compound's capacity for strong hydrogen bonding interactions with aprotic polar solvents [25]. This improved solubility in dimethyl sulfoxide reflects the ability of the sulfoxide oxygen to serve as both hydrogen bond acceptor and donor, creating favorable solvation environments for the multiple polar functionalities present in eravacycline dihydrochloride.

The fluorine atom at C7 contributes unique hydrogen bonding characteristics, as fluorine can participate in weak but significant hydrogen bonding interactions [6]. These fluorine-mediated hydrogen bonds provide additional stabilization and may contribute to the enhanced binding affinity observed with bacterial ribosomes. The electronegativity of fluorine creates polarized interactions that complement the existing hydrogen bonding network.

Magnesium ion coordination represents a critical aspect of the compound's interaction profile, particularly in the context of ribosomal binding [23]. Structural studies reveal that magnesium ions coordinate with eravacycline in the ribosomal binding site, with the metal ions providing additional stabilization through coordination bonds with oxygen and nitrogen atoms in the molecule [23]. This metal coordination is essential for optimal antimicrobial activity and represents a conserved mechanism across tetracycline antibiotics.

Protein binding interactions demonstrate high affinity, with 79-90% plasma protein binding observed across relevant concentration ranges [17]. This extensive protein binding reflects the compound's capacity for multiple hydrogen bonding and hydrophobic interactions with plasma proteins, affecting distribution and pharmacokinetic properties [17]. The protein binding increases with concentration, suggesting saturable binding sites and complex interaction mechanisms involving both specific and non-specific binding components.

Table 1: Basic Chemical and Physical Properties of Eravacycline Dihydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₃₃Cl₂FN₄O₈ |

| Molecular Weight | 631.48 g/mol |

| CAS Number | 1334714-66-7 |

| IUPAC Name | (4S,4aS,5aR,12aS)-4-(dimethylamino)-7-fluoro-3,10,12,12a-tetrahydroxy-1,11-dioxo-9-[2-(pyrrolidin-1-yl)acetamido]-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide dihydrochloride |

| Solubility (Water) | 45.0 mg/mL (71.3 mM) |

| Solubility (DMSO) | 135.0 mg/mL (213.8 mM) |

| Storage Conditions | -20°C, protected from light, under nitrogen |

| Appearance | Light yellow to orange solid |

Table 2: Spectroscopic Characterization Data

| Technique | Results/Peaks | Assignment/Notes |

|---|---|---|

| ¹H NMR | Conforms to structure | Structural confirmation |

| MS (ESI+) | MH+ at m/z 632.5 (M+H) | Molecular ion peak |

| FTIR | Peaks at 3462, 2975, 1637, 1572, 1441 cm⁻¹ | (NH, OH), CH₂, C=O, (OH, NH), C-O, C-N stretching |

| UV-Vis λmax | 210 nm | Maximum UV absorbance |

| LC-MS/MS (MRM transition) | m/z 632.5→84.3 | Multiple reaction monitoring |

| Mass fragmentation | Base peak at m/z 84.3 | Common fragment ion |

Table 3: Stereochemical Configuration

| Parameter | Value |

|---|---|

| Total Chiral Centers | 4 |

| Defined Stereocenters | 4/4 |

| Stereochemical Designation | Absolute |

| Configuration at C4 | S |

| Configuration at C4a | S |

| Configuration at C5a | R |

| Configuration at C12a | S |

| Specific Rotation | -173.0° (c = 0.1, Methanol) |

Table 4: Structural Modifications from Tetracycline Core

| Position | Modification | Effect |

|---|---|---|

| C7 | Fluorine substitution | Enhanced activity against resistant bacteria |

| C9 | Pyrrolidinoacetamido group | Improved ribosomal binding and resistance evasion |

| C4 | Dimethylamino group (retained) | Essential for antibiotic activity |

| Overall Core | Tetracyclic core scaffold maintained | Maintains tetracycline mechanism of action |

| Salt Form | Dihydrochloride salt | Improved stability and solubility |

Table 5: Hydrogen Bonding and Solvation Patterns

| Interaction Type | Description | Impact |

|---|---|---|

| Hydrogen Bonding (Intramolecular) | Multiple OH groups on tetracyclic core | Stabilizes molecular conformation |

| Hydrogen Bonding (with solvents) | Strong with water and polar solvents | Determines solubility profile |

| Fluorine Interactions | F atom at C7 provides additional H-bonding sites | Contributes to enhanced activity |

| Pyrrolidine Group Interactions | Pyrrolidinoacetamido group enhances solubility | Improves pharmacokinetic properties |

| Protein Binding | 79-90% plasma protein binding | Affects distribution and clearance |

| Metal Ion Coordination | Mg²⁺ coordination in ribosomal binding | Essential for antimicrobial activity |